N-{4-[(phenylsulfanyl)methyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound characterized by its unique structure, which includes a phenylsulfanyl group, a thiophene-2-sulfonyl group, and a piperidine-4-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Phenylsulfanyl Group: This step involves the reaction of a phenyl halide with a thiol to form the phenylsulfanyl group.
Attachment of the Thiophene-2-Sulfonyl Group: The thiophene-2-sulfonyl group is introduced through a sulfonylation reaction, where thiophene is reacted with a sulfonyl chloride.
Formation of the Piperidine-4-Carboxamide Moiety: This involves the reaction of piperidine with a carboxylic acid derivative to form the carboxamide group.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles such as amines or alcohols can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents:
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide
- N-Phenyl-bis(trifluoromethanesulfonimide)
Uniqueness
N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H24N2O3S3 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[4-(phenylsulfanylmethyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H24N2O3S3/c26-23(19-12-14-25(15-13-19)31(27,28)22-7-4-16-29-22)24-20-10-8-18(9-11-20)17-30-21-5-2-1-3-6-21/h1-11,16,19H,12-15,17H2,(H,24,26) |
InChI Key |
LYLYKZKFKJELAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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